2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid
Overview
Description
2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound features an indole ring system, which is a common structural motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid, often involves the Fischer indole synthesis. This method typically uses hydrazines and ketones or aldehydes under acidic conditions . For instance, the Fischer indole cyclization can be performed using glacial acetic acid and concentrated hydrochloric acid under reflux conditions .
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. These methods are optimized for scalability and cost-effectiveness, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with an indole ring.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid is unique due to its specific structural features, such as the acetamido and methoxy groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8(17)16-13(14(18)19)5-9-7-15-12-6-10(20-2)3-4-11(9)12/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMKEFNVSOYDFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC(=C2)OC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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